3-Amino-7-nitronaphthalene-1,5-disulfonic acid 3-Amino-7-nitronaphthalene-1,5-disulfonic acid
Brand Name: Vulcanchem
CAS No.: 17527-17-2
VCID: VC21056731
InChI: InChI=1S/C10H8N2O8S2/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20/h1-4H,11H2,(H,15,16,17)(H,18,19,20)
SMILES: C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N
Molecular Formula: C10H8N2O8S2
Molecular Weight: 348.3 g/mol

3-Amino-7-nitronaphthalene-1,5-disulfonic acid

CAS No.: 17527-17-2

Cat. No.: VC21056731

Molecular Formula: C10H8N2O8S2

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-7-nitronaphthalene-1,5-disulfonic acid - 17527-17-2

CAS No. 17527-17-2
Molecular Formula C10H8N2O8S2
Molecular Weight 348.3 g/mol
IUPAC Name 3-amino-7-nitronaphthalene-1,5-disulfonic acid
Standard InChI InChI=1S/C10H8N2O8S2/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20/h1-4H,11H2,(H,15,16,17)(H,18,19,20)
Standard InChI Key PEFKYEIJIGWGBJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N
Canonical SMILES C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N

Chemical Structure and Properties

Structural Characteristics

3-Amino-7-nitronaphthalene-1,5-disulfonic acid features a naphthalene core structure with four functional groups strategically positioned. The naphthalene ring system serves as the backbone, with an amino group (-NH2) at position 3, a nitro group (-NO2) at position 7, and two sulfonic acid groups (-SO3H) at positions 1 and 5. This arrangement of functional groups creates a highly polar molecule with multiple sites for hydrogen bonding and ionic interactions. The presence of both electron-donating (amino) and electron-withdrawing (nitro and sulfonic acid) groups creates an interesting electronic distribution across the molecule, potentially influencing its reactivity patterns and spectroscopic properties .

The structure can be represented using various chemical notation systems, including SMILES notation (C1=C(C=C(C2=C1C(=CC(=C2)N+[O-])S(=O)(=O)O)S(=O)(=O)O)N) and InChI notation (InChI=1S/C10H8N2O8S2/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20/h1-4H,11H2,(H,15,16,17)(H,18,19,20)) .

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid largely derive from its functional groups and aromatic structure. The compound has a molecular weight of 348.3 g/mol, making it a medium-sized organic molecule . Its solubility characteristics are primarily influenced by the presence of two sulfonic acid groups, which significantly enhance water solubility through their ionizable nature.

The compound contains two acidic functional groups (sulfonic acids) and one basic functional group (amino), giving it amphoteric properties. The sulfonic acid groups (pKa < 1) are strongly acidic and readily ionize in aqueous solutions, while the amino group can act as a weak base. The nitro group, being electron-withdrawing, can influence the electronic properties of the naphthalene ring system and potentially affect the basicity of the amino group.

Table 1: Basic Physical and Chemical Properties of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid

PropertyValueReference
Molecular Weight348.3 g/mol
Molecular FormulaC10H8N2O8S2
Physical StateSolid (expected)
CAS Number17527-17-2
EC Number241-525-7

Spectroscopic and Analytical Data

The spectroscopic properties of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid can be predicted based on its structural features and functional groups. Mass spectrometry is particularly useful for identifying this compound, with several characteristic mass-to-charge (m/z) ratios corresponding to different adducts.

Table 2: Predicted Mass Spectrometry Data for 3-Amino-7-nitronaphthalene-1,5-disulfonic acid

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]+348.97948164.7
[M+Na]+370.96142173.2
[M+NH4]+366.00602168.6
[M+K]+386.93536171.6
[M-H]-346.96492163.6
[M+Na-2H]-368.94687166.9
[M]+347.97165166.0
[M]-347.97275166.0

The collision cross-section (CCS) values provide important information for ion mobility spectrometry and can be useful for analytical identification and characterization of the compound .

Identification and Characterization

Chemical Identifiers

Chemical identifiers are crucial for unambiguous identification of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid in chemical databases, literature, and regulatory contexts. These identifiers enable researchers to accurately reference the compound and retrieve relevant information from various scientific databases.

Table 3: Chemical Identifiers for 3-Amino-7-nitronaphthalene-1,5-disulfonic acid

Identifier TypeValueReference
CAS Registry Number17527-17-2
PubChem CID87148
EC Number241-525-7
DSSTox Substance IDDTXSID80169962
InChIKeyPEFKYEIJIGWGBJ-UHFFFAOYSA-N
Nikkaji NumberJ287.072J
WikidataQ83039790

The standardized InChIKey (PEFKYEIJIGWGBJ-UHFFFAOYSA-N) is particularly valuable as it provides a fixed-length character string that uniquely identifies the compound and facilitates searching across chemical databases .

Synonyms and Nomenclature

Several synonyms exist for 3-Amino-7-nitronaphthalene-1,5-disulfonic acid, reflecting different naming conventions and historical usage in the chemical literature.

Table 4: Synonyms for 3-Amino-7-nitronaphthalene-1,5-disulfonic acid

SynonymReference
3-amino-7-nitronaphthalene-1,5-disulfonic acid
3-Amino-7-nitronaphthalene-1,5-disulphonic acid
3-Amino-7-nitro-1,5-naphthalenedisulfonic acid

The IUPAC name, 3-amino-7-nitronaphthalene-1,5-disulfonic acid, provides the most systematic and informative description of the compound's structure, indicating the nature and positions of all substituents on the naphthalene ring system .

Analytical Methods

High-performance liquid chromatography (HPLC) appears to be a primary analytical method for the analysis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid. HPLC methods can be scaled for both analytical and preparative purposes, making them versatile for various research applications involving this compound.

The unique structure of the compound, with its combination of chromophores (naphthalene ring, amino, and nitro groups), suggests that UV-Visible spectroscopy would be an effective detection method when using HPLC. The absorption maximum would likely be influenced by the electronic interactions between the amino (electron-donating) and nitro (electron-withdrawing) groups with the naphthalene π-system.

Additionally, mass spectrometry, particularly when coupled with HPLC (LC-MS), can provide sensitive and specific detection based on the characteristic m/z values reported in Table 2. Ion mobility spectrometry, utilizing the predicted collision cross-section values, could offer an additional dimension of separation and identification .

Applications and Uses

Research Applications

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is primarily employed as a research chemical compound. Its unique structural features make it suitable for various chemical and biological studies. The presence of multiple functional groups (amino, nitro, and sulfonic acid) creates opportunities for selective chemical modifications and functionalization, potentially leading to the synthesis of more complex derivatives with tailored properties.

The sulfonic acid groups make the compound water-soluble and capable of forming salts with various counter-ions, which could be advantageous for applications requiring aqueous solubility. The amino group provides a nucleophilic site for potential derivatization through various reactions such as diazotization, acylation, or reductive alkylation.

Related Compounds and Derivatives

Relationship to 3-nitronaphthalene-1,5-disulfonic acid

3-Nitronaphthalene-1,5-disulfonic acid is structurally related to 3-Amino-7-nitronaphthalene-1,5-disulfonic acid, differing primarily in the absence of the amino group at position 3 and the nitro group at position 7. The patent information provides insights into the preparation of 3-nitronaphthalene-1,5-disulfonic acid, which could potentially serve as an intermediate in the synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid through appropriate modification reactions .

The synthesis of 3-nitronaphthalene-1,5-disulfonic acid involves precise control of reaction conditions, including the molar ratio of sulfur trioxide to naphthalene (2.5 to 3.6, preferably 2.5 to 3.3). The process includes a sulfonation step followed by nitration using mixed acids, with specific temperature ranges (10-60°C for nitration, 90-100°C for isolation) .

This related compound and its synthesis methodology provide valuable context for understanding the potential synthetic routes to 3-Amino-7-nitronaphthalene-1,5-disulfonic acid, highlighting the importance of controlled reaction conditions for regioselective functionalization of the naphthalene core structure .

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